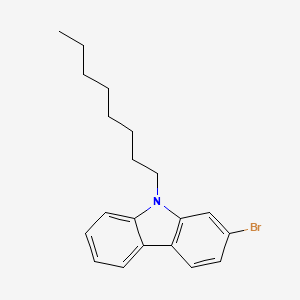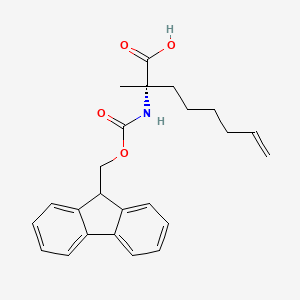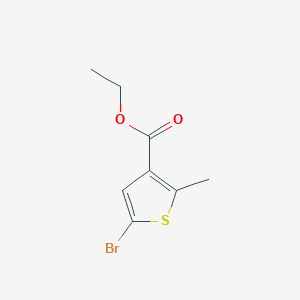
2-Bromo-9-octyl-9H-carbazole
Vue d'ensemble
Description
“2-Bromo-9-octyl-9H-carbazole” is a derivative of 9H-carbazole. It has a molecular formula of C20H24BrN . This compound is a mono-brominated derivative of 9H-carbazole at the 2-position . It has been used for further synthesis of semiconducting small molecules and polymers in applications such as OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-9-octyl-9H-carbazole” consists of a bromo and amine functional group at the 2-position of the 9H-carbazole . The average mass of the molecule is 358.315 Da and the monoisotopic mass is 357.109192 Da .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Applications De Recherche Scientifique
-
Field: Optoelectronics
- Carbazole-based compounds, including “2-Bromo-9-octyl-9H-carbazole”, are known for their excellent photochemical and thermal stability, good hole-transport ability . They have been used in a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
- The methods of application often involve electropolymerization processes . For example, 2-(9H-carbazole-9-yl) ethyl methacylate (CzEMA) monomer was chemically synthesized and electropolymerized on CFME as an active electrode material in 0.1 M sodium perchlorate (NaClO4)/acetonitrile (ACN) solution .
- The results or outcomes obtained from these applications are often improved optoelectronic properties and good thermo-gravimetric stability .
-
Field: Organic Light Emitting Diodes (OLEDs)
- “2-Bromo-9-octyl-9H-carbazole” has been used for further synthesis of semiconducting small molecules and polymers in the application of OLEDs .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved light emission properties .
-
Field: Solar Cells
- Carbazole derivatives have been used in the development of solar cells . They have been employed in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- The methods of application often involve chemical synthesis and electropolymerization .
- The results or outcomes obtained from these applications are often improved photoconductivity and electrochromic properties .
-
Field: Rechargeable Batteries
-
Field: Biosensors
-
Field: Corrosion Inhibition
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromo-9H-carbazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Carbazole-based compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, the future directions of “2-Bromo-9-octyl-9H-carbazole” could be in these areas.
Propriétés
IUPAC Name |
2-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOUQHQDDYJWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9-n-octyl-9H-carbazole | |
CAS RN |
1356465-23-0 | |
| Record name | 2-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)







